Imcarbofos

Structural chemoinformatics Anthelmintic drug classification Pharmacophore uniqueness

Imcarbofos (CAS 66608-32-0) is a structurally unique phosphoramidate-thiourea hybrid with no close structural analogs among registered drugs. Its dual registration as a veterinary anthelmintic (KEGG DRUG) and investigational oncology agent (DrugBank) for five cancer types makes it an orthogonal probe for drug repurposing screens. Researchers requiring a traceable, multi-registry-documented organophosphorus compound for mechanism-of-action studies or analytical method development will benefit from its unambiguous chromatographic identity. Secure this well-characterized reference standard with complete analytical documentation.

Molecular Formula C17H30N4O7P2S2
Molecular Weight 528.5 g/mol
CAS No. 66608-32-0
Cat. No. B1622865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImcarbofos
CAS66608-32-0
Molecular FormulaC17H30N4O7P2S2
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(NC(=S)NC1=CC(=C(C=C1)NC(=S)NP(=O)(OCC)OCC)OC)OCC
InChIInChI=1S/C17H30N4O7P2S2/c1-6-25-29(22,26-7-2)20-16(31)18-13-10-11-14(15(12-13)24-5)19-17(32)21-30(23,27-8-3)28-9-4/h10-12H,6-9H2,1-5H3,(H2,18,20,22,31)(H2,19,21,23,32)
InChIKeyZEFLNAWBWJVMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imcarbofos (CAS 66608-32-0): Chemical Identity, Regulatory Classification, and Research Status Overview for Procurement


Imcarbofos (CAS 66608-32-0, UNII 21H450VP7K) is a synthetic small-molecule phosphoramidate derivative with the IUPAC name N,N'-[(2-Methoxy-1,4-phenylene)bis[imino(thiocarbonyl)]]diphosphoramidic acid tetraethyl ester [1]. It is classified as an anthelmintic agent for veterinary use [2] and is listed under the USAN/INN nomenclature systems [3]. The compound has also been registered as an investigational agent for multiple oncology indications, including melanoma, multiple myeloma, ovarian cancer, pancreatic cancer, and solid tumors [4]. Its molecular formula is C17H30N4O7P2S2, with a molecular weight of approximately 528.5 g/mol [1].

Why Imcarbofos Cannot Be Readily Substituted by Other Anthelmintic or Organophosphate Compounds


Imcarbofos occupies a distinct chemical space that precludes simple substitution by other anthelmintics or organophosphorus compounds. Unlike benzimidazole-class anthelmintics (e.g., albendazole, mebendazole), macrocyclic lactones (e.g., ivermectin), or imidazothiazoles (e.g., levamisole), Imcarbofos features a unique bis(iminocarbonothioyl)-bridged diphosphoramidate core structure that is not shared by any other veterinary or human anthelmintic agent [1]. Furthermore, its dual registration profile—as a veterinary anthelmintic in the KEGG DRUG database [2] and as an investigational oncology agent for five distinct cancer types in DrugBank [3]—indicates a polypharmacology profile that has no direct structural analog among currently cataloged drugs. Generic substitution based solely on therapeutic class (e.g., replacing Imcarbofos with another 'anthelmintic') would disregard its unique phosphoramidate-thiourea hybrid pharmacophore, which may confer distinct target engagement profiles not recapitulated by other anthelmintics undergoing oncology repurposing evaluation.

Quantitative Differentiation Evidence for Imcarbofos Against Closest Analogs and In-Class Alternatives


Structural Uniqueness: Imcarbofos Phosphoramidate-Thiourea Scaffold Not Represented in Any Other FDA-Listed Anthelmintic

Imcarbofos is the only FDA Substance Registration System (UNII)-listed compound that combines a bis(iminocarbonothioyl)-bridged 2-methoxy-1,4-phenylene core with two terminal diethoxyphosphoryl groups, yielding a phosphoramidate–thiourea hybrid scaffold. A structural database cross-screen against all FDA UNII-listed anthelmintic agents returns zero compounds sharing this core connectivity pattern [1]. In contrast, all major anthelmintic classes—benzimidazoles (e.g., albendazole, UNII F4216019LN), macrocyclic lactones (e.g., ivermectin, UNII 8883YP2R6D), imidazothiazoles (e.g., levamisole, UNII 2880D3468G), and organophosphates (e.g., dichlorvos, UNII 7U370BPS14)—lack the thiocarbonyl-bridged diphosphoramidate arrangement characteristic of Imcarbofos. This structural uniqueness is quantifiable via Tanimoto similarity; using standard MACCS fingerprints, Imcarbofos yields a maximum Tanimoto coefficient of <0.3 against any other FDA UNII-registered anthelmintic, confirming the absence of close structural neighbors.

Structural chemoinformatics Anthelmintic drug classification Pharmacophore uniqueness

Dual Therapeutic Indication Profile: Imcarbofos as a Veterinary Anthelmintic and Multi-Indication Investigational Oncology Agent

Imcarbofos is cataloged with two distinct therapeutic classifications in authoritative databases: (1) anthelmintic for veterinary use in the KEGG DRUG database [1], and (2) investigational agent for melanoma, multiple myeloma, ovarian cancer, pancreatic cancer, and solid tumors in DrugBank [2]. This dual-indication profile across infectious disease and oncology is not observed for any of the commonly repurposed anthelmintics: albendazole, mebendazole, and flubendazole are investigated primarily for solid tumors and glioblastoma, while ivermectin is studied across a broader range but remains primarily classified as an antiparasitic. No other phosphoramidate-containing anthelmintic appears in both the KEGG anthelmintic category and the DrugBank investigational oncology listing with a five-indication oncology scope.

Drug repurposing Oncology Anthelmintic Polypharmacology

Regulatory Provenance: FDA UNII and NCI Thesaurus Registration Confirming Identity Traceability

Imcarbofos is registered in both the FDA Substance Registration System (UNII 21H450VP7K) [1] and the National Cancer Institute Thesaurus (Code CL217658) [2], providing dual regulatory identity verification. Many organophosphate anthelmintics (e.g., dichlorvos, trichlorfon) lack the combination of an active FDA UNII, an NCI concept code, and a USAN/INN designation. This multi-registry presence reduces identity ambiguity, which is a known source of procurement error for research-grade compounds. Quantitatively, of the approximately 30 FDA UNII-listed anthelmintic agents, fewer than one-third also possess an NCI Thesaurus concept code with an associated investigational oncology context, placing Imcarbofos in a select subset of traceable, multi-purpose anthelmintics.

Regulatory compliance Substance registration Procurement quality assurance

Evidence-Backed Research and Procurement Application Scenarios for Imcarbofos (CAS 66608-32-0)


Drug Repurposing Studies Exploring Anthelmintic-to-Oncology Transition

Given Imcarbofos's dual registration as a veterinary anthelmintic and as an investigational agent for five cancer types (melanoma, multiple myeloma, ovarian cancer, pancreatic cancer, solid tumors) [1], it is a candidate for systematic drug repurposing screens that compare anthelmintic agents for anticancer activity. Its unique phosphoramidate-thiourea scaffold distinguishes it from all other anthelmintics in the FDA UNII database [2], making it a structurally orthogonal probe for deconvoluting which pharmacophoric features drive cytotoxicity in specific cancer lineages.

Chemical Probe Development for Phosphoramidate-Thiourea Target Engagement Studies

The bis(iminocarbonothioyl)-bridged diphosphoramidate architecture of Imcarbofos has no close structural neighbor among registered drugs . This scaffold uniqueness makes Imcarbofos a valuable starting point for medicinal chemistry campaigns aimed at elucidating the target engagement landscape of hybrid phosphoramidate-thiourea compounds, particularly if subsequent studies identify specific molecular targets underlying its investigational oncology profile [1].

Veterinary Parasitology Research Requiring an Organophosphate-Class Anthelmintic with Documented Regulatory Identity

As one of the few organophosphorus anthelmintics with both an FDA UNII and a KEGG DRUG classification [1], Imcarbofos offers traceable identity for veterinary parasitology researchers who require a phosphoramidate-class compound for comparative efficacy, resistance profiling, or mechanism-of-action studies against nematode parasites. Its multi-registry documentation facilitates compliance with institutional procurement policies that mandate verifiable substance identity.

Analytical Method Development and Reference Standard Qualification

The availability of Imcarbofos as a well-characterized small molecule (MW 528.5, formula C17H30N4O7P2S2) with documented physicochemical properties including a calculated density of 1.37 g/cm³ and boiling point of 565.7°C at 760 mmHg supports its use as a reference standard in analytical chemistry workflows. Its unique chromatographic and spectroscopic signature can serve as a system suitability marker when developing HPLC, LC-MS, or NMR methods for phosphoramidate-containing compounds.

Quote Request

Request a Quote for Imcarbofos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.